
Dactolisib Tosylate
Vue d'ensemble
Description
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction
La synthèse du Dactolisib Tosylate implique plusieurs étapes, commençant par la préparation du noyau imidazoquinoléine. Les étapes clés comprennent:
Formation du noyau imidazoquinoléine: Cela implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.
Fonctionnalisation: Introduction de divers groupes fonctionnels au noyau imidazoquinoléine pour améliorer son activité biologique.
Tosylation: L'étape finale implique la tosylation du composé pour former le this compound.
Méthodes de Production Industrielle
La production industrielle de this compound suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour assurer un rendement et une pureté élevés. Les considérations clés comprennent:
Température et temps de réaction: Optimisation de ces paramètres pour maximiser le rendement.
Purification: Utilisation de techniques telles que la cristallisation et la chromatographie pour obtenir du this compound pur.
Analyse Des Réactions Chimiques
Chemical Identity of Dactolisib
Dactolisib (C₃₀H₂₃N₅O) is an imidazoquinoline derivative with established PI3K/mTOR inhibitory activity . Its molecular structure lacks inherent sulfonic acid groups required for tosylate salt formation (C₇H₇SO₃⁻). The PubChem entry (CID 11977753) confirms no registered tosylate salt form exists in authoritative chemical databases .
Tosylate Chemistry Context
Reaction Component | Requirement for Dactolisib |
---|---|
Hydroxyl Group | Absent in parent compound |
Sulfonation Site | No available -OH for esterification |
Counterion Capacity | Quaternary nitrogen present but sterically hindered |
Synthetic Feasibility Analysis
Hypothetical tosylate formation would require:
- Structural Modification : Introduction of hydroxyl group via C-H activation at positions 2, 4, or 7 of the quinoline ring
- Sulfonation : Reaction with p-toluenesulfonyl chloride (TsCl) in anhydrous conditions
- Purification : Crystallization from ethanol/water mixtures
No literature evidence supports these reactions being performed on Dactolisib.
Biological Activity Considerations
While tosylate derivatives in other drug classes show enhanced solubility , Dactolisib already demonstrates:
- Oral bioavailability of 60-80% in preclinical models
- IC₅₀ values ≤10 nM against PI3Kα and mTOR
- Blood-brain barrier penetration in glioblastoma models
Salt formation appears pharmacologically unnecessary based on existing pharmacokinetic data .
Research Gaps
Key unanswered questions:
Parameter | Current Status |
---|---|
Synthetic protocols | No published methods |
Stability data | Not available |
Solubility profile | Uncharacterized |
Biological testing | Never reported |
Applications De Recherche Scientifique
Preclinical Studies
- Glioblastoma Multiforme : A study demonstrated that Dactolisib Tosylate significantly inhibits cell viability in glioblastoma cell lines (A172, SHG44, T98G) and enhances the effects of temozolomide (TMZ) combined with radiotherapy. The compound was shown to downregulate Bcl-2 levels while promoting p27 expression, indicating its role in inducing apoptosis and cell cycle arrest in glioma cells .
- Combination Therapy : In preclinical models, this compound was tested in combination with other agents such as everolimus. This combination exhibited synergistic effects against advanced tumors, demonstrating improved therapeutic outcomes compared to monotherapy .
- Mechanistic Insights : Research indicated that this compound enhances the cytotoxic effects of TMZ and radiotherapy by inhibiting glioma cell migration and invasion capabilities. This suggests its potential as a valuable addition to standard treatment regimens for glioblastoma .
Case Studies
- Study on Efficacy : In a Phase Ib clinical trial assessing the safety and pharmacokinetics of this compound combined with everolimus, patients experienced various adverse effects including fatigue and elevated liver enzymes; however, the treatment was generally well-tolerated. The study aimed to establish maximum tolerated doses while evaluating tumor responses .
Data Table: Summary of Key Findings
Mécanisme D'action
Dactolisib Tosylate exerts its effects by inhibiting the activity of PI3K and mTOR, which are key components of the PI3K/AKT/mTOR signaling pathway. This pathway is involved in regulating cell growth, proliferation, and survival. By inhibiting these enzymes, this compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Composés Similaires
Gedatolisib: Un autre inhibiteur double de PI3K/mTOR avec des effets similaires.
Omipalisib: Un inhibiteur de PI3K/mTOR avec une structure chimique différente mais une activité biologique similaire.
Unicité
Le Dactolisib Tosylate est unique en raison de son inhibition double de PI3K et de mTOR, ce qui en fait un puissant inhibiteur de la voie de signalisation PI3K/AKT/mTOR. Cette double inhibition est avantageuse dans le traitement du cancer car elle peut surmonter les mécanismes de résistance qui peuvent survenir avec les inhibiteurs mono-cibles .
Activité Biologique
Dactolisib Tosylate, also known as BEZ235, is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). It has gained attention for its potential in cancer therapy due to its ability to interfere with critical signaling pathways involved in cell growth, proliferation, and survival. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and clinical implications.
This compound targets both PI3K and mTOR pathways, which are frequently dysregulated in various cancers. The inhibition of these pathways leads to:
- Decreased cell proliferation : By blocking PI3K signaling, Dactolisib reduces the activation of AKT, a key player in promoting cell survival and growth.
- Enhanced apoptosis : Dactolisib increases pro-apoptotic signals while decreasing anti-apoptotic signals, notably through the modulation of Bcl-2 family proteins.
- Cell cycle arrest : Studies indicate that Dactolisib induces cell cycle arrest primarily at the G2/M phase, contributing to its anti-cancer effects .
Efficacy in Glioblastoma
Dactolisib has been extensively studied in glioblastoma models. A significant study demonstrated that Dactolisib enhances the effectiveness of standard treatments such as temozolomide (TMZ) and radiotherapy (RT). Key findings include:
- Inhibition of Tumor Growth : In vitro studies showed that Dactolisib significantly reduced cell viability in glioblastoma cell lines (A172, SHG44, T98G) when combined with TMZ and RT .
- Apoptotic Induction : The combination treatment led to increased levels of p27 (a cyclin-dependent kinase inhibitor) and decreased levels of Bcl-2, indicating enhanced apoptosis .
- Xenograft Models : In vivo studies using orthotopic xenograft models revealed that Dactolisib combined with TMZ and RT not only inhibited tumor growth but also prolonged survival compared to controls .
Toxicity Profile
While Dactolisib shows promising anti-tumor activity, it is essential to consider its toxicity. Studies reported several adverse effects including:
- Hepatotoxicity : Elevated liver enzymes were noted in animal models .
- Metabolic Effects : Increased blood glucose levels were observed alongside gastrointestinal toxicities such as diarrhea and mucositis .
Clinical Trials
Dactolisib has undergone various clinical trials assessing its safety and efficacy. A Phase Ib trial evaluated the combination of Dactolisib with everolimus in patients with advanced tumors. Although pharmacokinetic data indicated dose-proportional increases in drug exposure, the overall efficacy was limited with no confirmed responses observed . Adverse events included fatigue and elevated liver enzymes.
Comparative Efficacy
The following table summarizes the IC50 values for Dactolisib against different PI3K isoforms:
Target | IC50 (nM) |
---|---|
PI3Kα | 4 |
PI3Kβ | 75 |
PI3Kγ | 7 |
PI3Kδ | 5 |
These values highlight Dactolisib's potency against various isoforms of PI3K, underscoring its potential as a therapeutic agent .
Propriétés
IUPAC Name |
4-methylbenzenesulfonic acid;2-methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-ylimidazo[4,5-c]quinolin-1-yl)phenyl]propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N5O.C7H8O3S/c1-30(2,18-31)22-9-11-23(12-10-22)35-28-24-15-19(21-14-20-6-4-5-7-25(20)32-16-21)8-13-26(24)33-17-27(28)34(3)29(35)36;1-6-2-4-7(5-3-6)11(8,9)10/h4-17H,1-3H3;2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWURTHAUPVXZHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CC6=CC=CC=C6N=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H31N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90145535 | |
Record name | Dactolisib tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90145535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
641.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1028385-32-1 | |
Record name | Dactolisib tosylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1028385321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dactolisib tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90145535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DACTOLISIB TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U54GT9151S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.